Ceftolozane Sulfate, also known as CXA-101 or FR264205, is a novel aminothiazolyl cephalosporin antibiotic with a broad spectrum of activity against Gram-negative bacteria. [, ] It is particularly notable for its potent activity against Pseudomonas aeruginosa, including multi-drug resistant strains. [, , ] Developed to combat the increasing prevalence of bacterial resistance, particularly against other cephalosporins and carbapenems, Ceftolozane Sulfate exhibits improved stability against hydrolysis by AmpC β-lactamases, a key resistance mechanism in P. aeruginosa. [, , ]
Ceftolozane sulfate is a semi-synthetic antibiotic belonging to the beta-lactam class, specifically classified as a fifth-generation cephalosporin. It is primarily used in combination with tazobactam sodium to enhance its efficacy against resistant bacterial strains, particularly those producing extended-spectrum beta-lactamases. The compound was approved by the U.S. Food and Drug Administration in 2014 for the treatment of complicated intra-abdominal infections and complicated urinary tract infections caused by susceptible organisms .
Ceftolozane sulfate is synthesized from specific starting materials through a multi-step process. The synthesis involves careful control of conditions to ensure purity and minimize impurities, adhering to guidelines set forth by regulatory bodies such as the International Council for Harmonisation and the European Medicines Agency . The active ingredient is typically supplied as a sterile powder for reconstitution in clinical settings.
Ceftolozane sulfate is classified under:
The synthesis of ceftolozane sulfate involves several key steps:
Ceftolozane sulfate has the molecular formula and a molecular weight of 764.77 g/mol. The structure includes:
The compound appears as a white to off-white hygroscopic powder, with solubility in water varying based on pH levels.
Ceftolozane sulfate undergoes various chemical reactions typical of beta-lactam antibiotics:
Ceftolozane exerts its antibacterial effect primarily through:
This mechanism allows ceftolozane sulfate to be effective against a broad spectrum of gram-negative bacteria, including those resistant to older antibiotics.
Ceftolozane sulfate is primarily utilized in clinical settings for:
Ceftolozane sulfate (CAS# 936111-69-2) is a structurally advanced fifth-generation cephalosporin antibiotic with the molecular formula C~23~H~30~N~12~O~8~S~2~ · H~2~SO~4~ and a molecular weight of 763.75 g/mol. Elemental analysis reveals the following composition: C, 36.17%; H, 4.09%; N, 22.01%; O, 25.14%; S, 12.59% [3] [6]. The compound exists as a white to off-white solid powder, typically stabilized with L-arginine in a 1:1 weight ratio for enhanced stability [3] [7]. Its structural complexity arises from strategic modifications to the core cephalosporin framework, which significantly enhance its antibacterial potency against resistant Gram-negative pathogens, particularly Pseudomonas aeruginosa.
These structural elements work synergistically to inhibit cell wall synthesis through high-affinity binding to essential PBPs (1b, 1c, 2, and 3) in P. aeruginosa, with the thiadiazole ring contributing specific Gram-negative targeting [7]. The presence of the aminothiadiazole moiety enhances penetration through porin channels while the carboxypropylideneoxyimino group provides steric hindrance against β-lactamase hydrolysis.
Table 1: Key Functional Group Modifications in Ceftolozane Sulfate
Position | Chemical Moiety | Functional Role |
---|---|---|
C3 | (3-aminopyrazolium)methyl | Enhanced membrane penetration and PBP affinity |
C7 | (Z)-[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl] | β-lactamase stability and extended Gram-negative coverage |
N/A | Sulfate counterion | Improved crystallinity and aqueous solubility |
These interactions collectively stabilize the labile β-lactam ring against hydrolytic degradation, particularly during lyophilization and storage. The sulfate salt form demonstrates improved crystallization kinetics and reduced amorphous content compared to other salt forms, which directly translates to enhanced shelf-life stability. The arginine stabilization mechanism is particularly effective in aqueous solutions intended for intravenous administration, where it maintains solution clarity and prevents particulate formation.
Solvate formation has been observed with various solvents including acetonitrile, isopropanol, and acetone. The acetonitrile solvate (1:1 stoichiometry) converts to Form 2 upon controlled desolvation, serving as an important intermediate in purification processes. Hydrates exist in different stoichiometries, with the dihydrate showing particular pharmaceutical relevance due to its stability at room temperature and predictable dehydration profile. The crystalline structure of Form 2 provides enhanced chemical stability against β-lactam ring degradation compared to amorphous forms or other polymorphs [1] [2] [4].
Table 2: Polymorphic Forms of Ceftolozane Sulfate
Form Designation | Characteristics | XRPD Peaks (2θ ± 0.2°) | Stability Profile |
---|---|---|---|
Form 2 | Anhydrous crystalline | 4.4°, 8.8°, 11.0°, 14.9°, 17.7° | Thermodynamically stable; preferred for formulation |
Acetonitrile Solvate | 1:1 solvent inclusion | Distinct pattern with peaks at 9.4°, 16.8°, 18.9° | Converts to Form 2 upon desolvation |
Dihydrate | Hydrated crystalline | Characteristic peaks at 12.4°, 16.4°, 22.6° | Stable at room temperature; loses water >40°C |
Thermal analysis reveals critical stability parameters:
The thermal profile indicates that Form 2 maintains crystallinity up to 100°C under dry conditions, making it suitable for standard pharmaceutical processing. The dehydration process is reversible below 40% relative humidity, with the crystal structure capable of reabsorbing moisture to reform the hydrate. This behavior necessitates controlled humidity conditions (20-30% RH) during milling, blending, and tableting operations to prevent phase transformations that could affect dissolution characteristics.
Table 3: Sulfate Interaction Mechanisms in Ceftolozane Formulations
Interaction Type | Molecular Participants | Functional Consequence |
---|---|---|
Ionic Bonding | Pyrazolium cation - Sulfate anion | Enhanced crystallinity and reduced hygroscopicity |
Hydrogen Bonding | Sulfate - Water - Arginine | Stabilization of β-lactam ring against hydrolysis |
Hydration Shell | Water - Ceftolozane - Arginine | Improved solubility while maintaining solid-state stability |
Van der Waals | Aliphatic chains between ceftolozane and arginine | Prevention of molecular mobility and amorphous formation |
The comprehensive solid-state characterization of ceftolozane sulfate provides the scientific foundation for its formulation as a stable lyophilized product. The optimized lyophilization cycle parameters include: not more than 150 mg ceftolozane free base/g bulk solution concentration, ≤3 cm fill depth, freezing to at least -40°C, primary drying at ≤40°C, and chamber pressure not exceeding 400 μbar during primary drying initiation [4]. These parameters ensure the preservation of the crystalline structure and prevent collapse or phase separation during water removal, yielding a pharmaceutically elegant cake with rapid reconstitution properties.
Table 4: Ceftolozane Sulfate Nomenclature and Identifiers
Nomenclature Type | Designation |
---|---|
IUPAC Name | mono(5-amino-2-(((6R,7R)-7-((Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(((2-carboxypropan-2-yl)oxy)imino)acetamido)-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)methyl)-4-(3-(2-aminoethyl)ureido)-1-methyl-1H-pyrazol-2-ium) monosulfate |
Synonyms | FR-264205; CXA-101; Ceftolozane sulfate |
CAS Number | 936111-69-2 (sulfate) |
SMILES | CN1N+=CC(NC(NCCN)=O)=C1N.O=S([O-])([O-])=O |
InChI Key | UJDQGRLTPBVSFN-TVNHLQOTSA-N |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7